molecular formula C13H15NO4 B11865595 ethyl 4,7-dimethoxy-1H-indole-2-carboxylate

ethyl 4,7-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B11865595
M. Wt: 249.26 g/mol
InChI Key: DLRGJWYWJJCCOU-UHFFFAOYSA-N
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Description

Ethyl 4,7-dimethoxy-1H-indole-2-carboxylate is a versatile chemical building block in organic and medicinal chemistry research. This compound belongs to the class of indole-2-carboxylate esters, which are privileged scaffolds in the development of biologically active molecules. Researchers utilize this and related esters as key intermediates in the synthesis of more complex structures, such as carbohydrazides and thiosemicarbazides, which can be further cyclized to form novel heterocyclic systems . The indole-2-carboxylate core is a subject of significant interest in pharmaceutical discovery. Structural analogs of this compound have demonstrated a range of promising biological activities in scientific studies. For instance, indole-2-carboxamide derivatives have been identified as potent allosteric modulators of the cannabinoid CB1 receptor, a pharmacologically important G-protein coupled receptor . Other research avenues include the development of indole-2-carboxamides with potent, targeted antimycobacterial activity against species including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) by inhibiting the essential transporter MmpL3 . Furthermore, various indole-2-carboxylate derivatives have been synthesized and evaluated for their broad-spectrum antiviral activities against viruses such as influenza A and Coxsackie B3 . The methoxy substitutions on the indole ring can influence the compound's electronic properties and steric profile, which are critical parameters for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 4,7-dimethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-4-18-13(15)9-7-8-10(16-2)5-6-11(17-3)12(8)14-9/h5-7,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRGJWYWJJCCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,7-dimethoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include 4,7-dimethoxyphenylhydrazine and ethyl glyoxylate, which react under acidic conditions to form the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,7-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,7-dimethoxy-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,7-dimethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. This compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

a) Methyl 4,7-Difluoro-1H-Indole-2-Carboxylate (CAS: 1156857-12-3)

  • Molecular Formula: C₁₀H₇F₂NO₂
  • Key Differences : Fluorine atoms replace methoxy groups at positions 4 and 5. Fluorine’s electronegativity reduces electron density, altering reactivity in cross-coupling reactions compared to methoxy groups.
  • Applications : Fluorinated indoles are common in agrochemicals and PET imaging agents due to enhanced metabolic stability .

b) Ethyl 4,7-Dimethyl-1H-Indole-2-Carboxylate (CAS: 2089715-94-4)

  • Molecular Formula: C₁₃H₁₇NO₂
  • Key Differences : Methyl groups replace methoxy substituents. Methyl is less polarizable than methoxy, reducing solubility in polar solvents.
  • Applications: Used in synthetic intermediates for non-polar bioactive molecules .

c) 4,7-Dimethoxy-1H-Indole-2-Carboxylic Acid (CAS: 31271-83-7)

  • Molecular Formula: C₁₁H₁₁NO₄
  • Key Differences : Carboxylic acid replaces the ethyl ester. The free -COOH group enables salt formation and hydrogen bonding, enhancing crystallinity and bioavailability.
  • Applications : Direct precursor for metal-organic frameworks (MOFs) and pharmaceutical salts .

Functional Group Modifications

a) 7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid (CAS: 16381-48-9)

  • Molecular Formula: C₁₀H₈ClNO₂
  • Key Differences : Chlorine at position 7 and a methyl group at position 3. Chlorine’s electron-withdrawing effect deactivates the ring toward electrophilic attack.
  • Applications : Antimicrobial agents and corrosion inhibitors .

b) Methyl 4,5-Dichloroindole-2-Carboxylate (CAS: 952958-53-1)

  • Molecular Formula: C₁₀H₇Cl₂NO₂
  • Key Differences : Dichloro substitution at positions 4 and 4. Enhances halogen bonding interactions in crystal engineering.
  • Applications : Photovoltaic materials and enzyme inhibitors .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Applications
This compound 146432-92-0 C₁₃H₁₅NO₄ 4,7-OCH₃; 2-COOEt Bioactive intermediates
Methyl 4,7-difluoro-1H-indole-2-carboxylate 1156857-12-3 C₁₀H₇F₂NO₂ 4,7-F; 2-COOMe PET imaging agents
4,7-Dimethoxy-1H-indole-2-carboxylic acid 31271-83-7 C₁₁H₁₁NO₄ 4,7-OCH₃; 2-COOH MOF synthesis
Ethyl 4,7-dimethyl-1H-indole-2-carboxylate 2089715-94-4 C₁₃H₁₇NO₂ 4,7-CH₃; 2-COOEt Non-polar drug intermediates
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 7-Cl; 3-CH₃; 2-COOH Antimicrobial agents

Biological Activity

Ethyl 4,7-dimethoxy-1H-indole-2-carboxylate is a synthetic derivative of the indole family, known for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Structure and Synthesis

This compound features an ethyl ester group at the 2 position and methoxy groups at the 4 and 7 positions of the indole ring. The synthesis typically involves standard organic reactions such as Fischer indole synthesis, where phenylhydrazine reacts with aldehydes or ketones under acidic conditions to form the indole structure.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Receptor Binding : This compound binds to multiple receptors with high affinity, influencing various signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase.
  • Gene Expression Modulation : this compound can alter gene expression related to apoptosis and cell proliferation.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression. For instance, it has demonstrated significant tumor growth inhibition in xenograft models .
StudyCell LineIC50 (μM)Effect
NCI-H92937Tumor growth inhibition
MDA-MB-23110Induction of apoptosis
  • Antimicrobial Properties : this compound has shown activity against various bacterial strains. For example, it exhibited inhibition zones against Gram-positive bacteria such as Staphylococcus aureus .
MicrobeInhibition Zone (mm)
Staphylococcus aureus24
Bacillus subtilis22

Case Studies

  • Anticancer Efficacy : A study assessed the compound's effect on leukemia models, reporting a significant reduction in tumor burden when administered at specific dosages. The study highlighted its potential as a therapeutic agent for hematological malignancies .
  • Antimicrobial Activity : Another research examined its efficacy against a panel of bacterial strains, confirming its potential as an antimicrobial agent. The results indicated that modifications in the indole structure could enhance activity against resistant strains .

Q & A

Q. What are the standard synthetic routes for ethyl 4,7-dimethoxy-1H-indole-2-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via the Bartoli indole synthesis , where ortho-nitrotoluene reacts with vinyl Grignard reagents under acidic conditions. Microwave-assisted methods have been shown to enhance yields (up to 20% improvement) and reduce reaction times (from 12 hours to 2–4 hours) by promoting efficient energy transfer . Optimization involves controlling temperature (60–80°C), stoichiometry of Grignard reagents, and acid catalysts (e.g., HCl or H₂SO₄).

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Identifies methoxy groups (δ 3.8–4.0 ppm for OCH₃) and ester carbonyl signals (δ 165–170 ppm).
  • X-ray crystallography : Resolves the planar indole core and substituent orientations, as demonstrated in related ethyl indole-2-carboxylate derivatives .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms the molecular formula (C₁₃H₁₅NO₄, MW 249.26 g/mol) .

Q. How do the electron-donating methoxy groups at positions 4 and 7 influence the chemical reactivity of this indole derivative?

Methoxy groups increase electron density on the indole ring, stabilizing intermediates during electrophilic substitution (e.g., nitration or halogenation). This directs reactivity to the 3- and 5-positions, enabling regioselective modifications . Computational studies suggest a 15–30% increase in reaction rates at these positions compared to unsubstituted indoles.

Q. What are the documented biological targets and mechanisms of action for this compound in preclinical studies?

The compound interacts with serotonin receptors (5-HT₂A/2C) and kinase pathways (e.g., MAPK), modulating apoptosis and inflammation. Its ester group enhances membrane permeability, contributing to observed anticancer and antimicrobial activity in vitro .

Q. What are the key considerations for handling and storing this compound to ensure stability and safety in laboratory settings?

Store at 2–8°C in airtight, light-resistant containers. Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention. Avoid inhalation of dust; use fume hoods during synthesis .

Advanced Research Questions

Q. How do microwave-assisted synthesis techniques improve the yield and purity of this compound compared to traditional methods?

Microwave irradiation enhances dielectric heating , reducing side reactions (e.g., ester hydrolysis) and improving purity (>95% vs. 80–85% in conventional heating). A 2025 study reported a 73% yield in 3 hours versus 55% in 12 hours under reflux . Reaction parameters (power, solvent dielectric constant) must be calibrated to prevent decomposition.

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurity profiles . Mitigation strategies include:

  • HPLC-PDA to verify compound purity (>98%).
  • Standardized bioassays (e.g., NIH/3T3 for cytotoxicity).
  • Meta-analysis of dose-response data to identify IC₅₀ consistency .

Q. What computational modeling approaches are recommended to predict the binding affinity of this compound with biological targets?

Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with 5-HT₂A receptors. Key residues (e.g., Asp155, Ser159) form hydrogen bonds with the ester and methoxy groups. QSAR models incorporating Hammett constants (σ = -0.27 for OCH₃) predict logP values (2.1–2.5) for blood-brain barrier penetration .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its therapeutic potential?

  • Position 2 : Replace ethyl ester with bulkier groups (e.g., tert-butyl) to improve metabolic stability.
  • Position 3/5 : Introduce halogens (Cl, F) to boost electron-withdrawing effects and binding affinity.
  • Position 7 : Substitute methoxy with nitro groups to enhance redox activity, as seen in related nitroindole derivatives .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can continuous flow reactors address these issues?

Batch synthesis faces limitations in heat transfer and mixing efficiency , reducing yields at >10g scales. Continuous flow reactors (e.g., microfluidic chips) enable:

  • Precise temperature control (±2°C).
  • 30–50% higher throughput with catalyst recycling (e.g., H₂SO₄-silica beads).
  • Real-time HPLC monitoring to maintain purity .

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